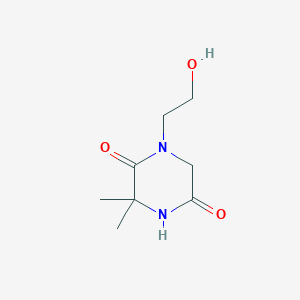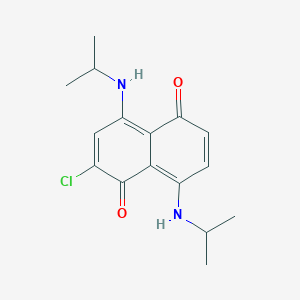
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione, also known as CPNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity and can scavenge free radicals, which can cause cellular damage. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying the effects of oxidative stress on cells and tissues.
Another area of interest for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is in the study of cancer. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have antitumor activity in vitro and in vivo. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a promising candidate for further research in the development of cancer treatments.
作用機序
The mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in oxidative stress and tumor growth. Specifically, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species, and to downregulate the expression of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
生化学的および生理学的効果
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and antitumor activity, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have anti-inflammatory activity, to protect against ischemia-reperfusion injury, and to improve glucose tolerance in animal models. These effects make 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione a potentially useful tool for studying a variety of biological processes.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. Additionally, 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to be relatively non-toxic, which makes it a safe tool for studying biological processes.
However, there are also limitations to using 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione in lab experiments. One limitation is that it can be expensive to synthesize, which may limit its accessibility to researchers. Additionally, the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are many potential future directions for research involving 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. One area of interest is in the development of new cancer treatments based on 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. Further research is needed to better understand the mechanism of action of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione and to determine its efficacy in treating different types of cancer.
Another area of interest is in the study of oxidative stress and antioxidant activity. 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione has been shown to have strong antioxidant activity, and further research is needed to determine its potential applications in treating diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Finally, there is potential for 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione to be used as a tool for studying a variety of biological processes. Further research is needed to determine the full range of its biochemical and physiological effects and to identify new areas of research where 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione may be useful.
合成法
The synthesis method of 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione involves the reaction of 2-chloro-1,4-naphthoquinone with isopropylamine in the presence of a catalyst. The resulting product is then reacted with isopropylamine again to yield 2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione. This method has been shown to be efficient and yields high purity products.
特性
CAS番号 |
135790-39-5 |
|---|---|
製品名 |
2-Chloro-4,8-bis(propan-2-ylamino)naphthalene-1,5-dione |
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
6-chloro-5-hydroxy-8-(propan-2-ylamino)-4-propan-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-8(2)18-11-5-6-13(20)14-12(19-9(3)4)7-10(17)16(21)15(11)14/h5-9,19,21H,1-4H3 |
InChIキー |
QLJZYJUZLGUWOV-UHFFFAOYSA-N |
異性体SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
SMILES |
CC(C)NC1=CC(=C(C2=C1C(=O)C=CC2=NC(C)C)O)Cl |
正規SMILES |
CC(C)NC1=C2C(=C(C=C(C2=O)Cl)NC(C)C)C(=O)C=C1 |
同義語 |
1,5-Naphthalenedione, 2-chloro-4,8-bis[(1-methylethyl)amino]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



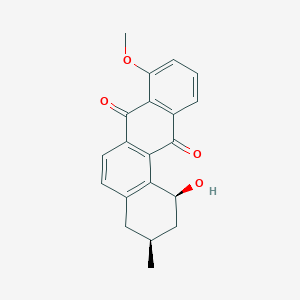
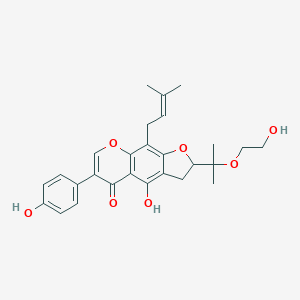
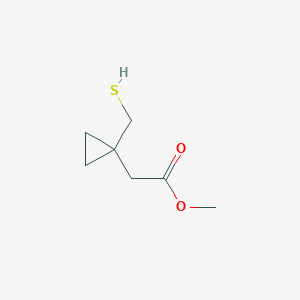
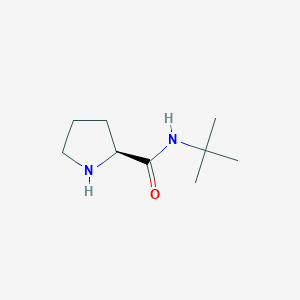
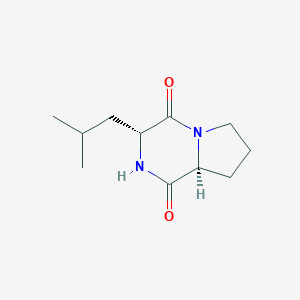
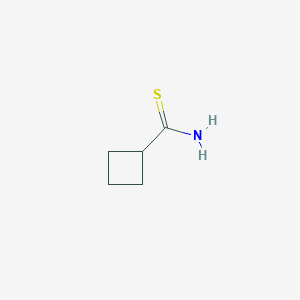
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
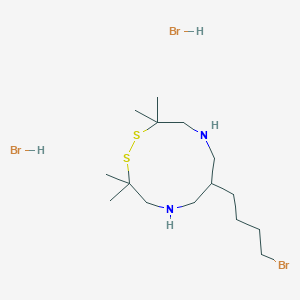
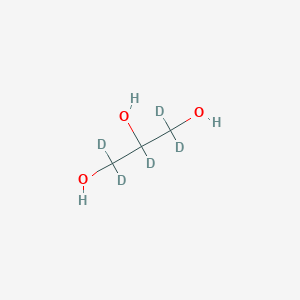

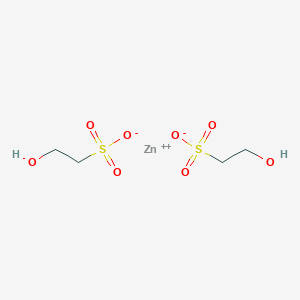

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
